2,6-Di-tert-butyl-4-methylcyclohexanol

Descripción

2,6-Di-tert-butyl-4-methylcyclohexanol (CAS: Not explicitly provided; synonyms include 2,6-Bis-tert-butyl-4-methylcyclohexanol) is a sterically hindered tertiary alcohol characterized by two tert-butyl groups at the 2- and 6-positions and a methyl group at the 4-position of the cyclohexanol ring. Key physical properties include a boiling point of 270°C, density of 0.884 g/cm³, refractive index of 1.462, and a flash point of 112°C .

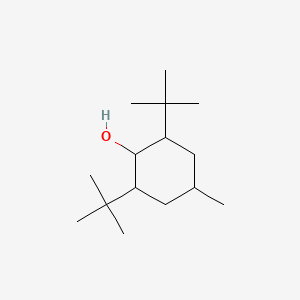

Structure

2D Structure

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-13,16H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXQKWDQCODZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889039 | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163119-16-2 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163119-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163119162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-4-methylcyclohexanol can be synthesized through a multi-step process involving the following key steps:

Formation of 2,6-Di-tert-butylcyclohexanol: This intermediate is prepared by reacting cyclohexene with tert-butyl hydroperoxide in the presence of a catalyst such as molybdenum or tungsten.

Methylation: The intermediate 2,6-Di-tert-butylcyclohexanol is then subjected to methylation using a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Di-tert-butyl-4-methylcyclohexanol undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Food Industry

- Antioxidant in Food Preservation : 2,6-Di-tert-butyl-4-methylcyclohexanol is widely used as an antioxidant in food products to prevent rancidity and extend shelf life. It is particularly effective in fats and oils.

| Application Area | Functionality | Examples |

|---|---|---|

| Food Preservation | Prevents oxidation | Used in oils, snacks, and packaged foods |

- Regulatory Status : The compound is recognized as safe for use in food applications by various regulatory bodies, including the FDA.

Cosmetics and Personal Care

- Stabilizer for Formulations : In cosmetics, this compound acts as a stabilizer to enhance the shelf life of products containing oils and fats.

| Application Area | Functionality | Examples |

|---|---|---|

| Cosmetics | Stabilizes formulations | Used in creams, lotions, and sunscreens |

Pharmaceuticals

- Antioxidant Properties : The compound is utilized in the pharmaceutical industry to stabilize active ingredients against oxidative degradation.

| Application Area | Functionality | Examples |

|---|---|---|

| Pharmaceuticals | Stabilizes drugs | Used in formulations of vitamins and other sensitive compounds |

- Potential Therapeutic Uses : Research indicates that this compound may have applications in treating certain diseases due to its biological activity .

Polymer Industry

- Polymerization Inhibitor : It serves as a polymerization inhibitor during the production of plastics and rubber products.

| Application Area | Functionality | Examples |

|---|---|---|

| Polymer Production | Inhibits unwanted polymerization | Used in the production of PVC and other polymers |

Case Study 1: Food Preservation

A study conducted by Galal et al. (2024) quantitatively analyzed residual levels of this compound in various food products such as fish and dairy. The findings indicated that the compound effectively enhances the stability of these products against oxidative degradation.

Case Study 2: Agricultural Biotechnology

Research by Ding et al. (2024) explored the incorporation of this compound into solid nanodispersions aimed at improving the bioactivity of insecticides like abamectin. This study highlighted the compound's role in enhancing formulation stability and effectiveness.

Mecanismo De Acción

The mechanism of action of 2,6-Di-tert-butyl-4-methylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Structural Analogues

2,6-Di-tert-butyl-4-methylcyclohexanone

This compound (CAS: 23790-39-8) replaces the hydroxyl group of the target molecule with a ketone. The absence of hydrogen bonding and increased electron-withdrawing character of the carbonyl group reduces polarity compared to the alcohol, likely lowering its boiling point (exact data unavailable). The mixture of isomers in commercial products (e.g., TCI Chemicals) may influence reactivity in synthetic pathways .

trans-2-c-6-Dimethyl-e-4-hydroxycyclohexanone (Compound 1)

A hydroxy ketone derivative (mp: 66°C) synthesized via catalytic hydrogenation of 2,6-dimethylhydroquinone. Its planar carbonyl group and hydroxyl substituent enable diverse reactivity, such as keto-enol tautomerism, unlike the sterically hindered alcohol in the target compound .

2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one

This dienone (CHEM043865) features a conjugated diene and hydroxyl group, enhancing resonance stabilization and acidity compared to the saturated cyclohexanol.

Amino Derivatives (e.g., trans-4-Amino-1-methylcyclohexanol hydrochloride)

These derivatives introduce an amino group, significantly altering chemical behavior.

Physical Properties Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|---|---|

| 2,6-Di-tert-butyl-4-methylcyclohexanol | - | C₁₅H₂₈O | 224.38 | 270 | - | 0.884 | Tertiary alcohol |

| 2,6-Di-tert-butyl-4-methylcyclohexanone | 23790-39-8 | C₁₅H₂₆O | 222.37 | - | - | - | Ketone |

| trans-2-c-6-Dimethyl-e-4-hydroxycyclohexanone | - | C₉H₁₄O₂ | 154.21 | - | 66 | - | Hydroxy ketone |

| Diol A (from hydrogenation) | - | - | - | - | 139–140 | - | Diol |

| Diol B (from hydrogenation) | - | - | - | - | 118–119 | - | Diol |

| 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | CHEM043865 | C₁₅H₂₂O₂ | 234.34 | - | - | - | Dienone, hydroxyl |

Key Observations :

- The target compound’s high boiling point (270°C) reflects strong van der Waals forces from bulky tert-butyl groups, despite lacking hydrogen bonding .

- Diols A and B exhibit higher melting points (139–140°C and 118–119°C, respectively) due to increased hydrogen bonding compared to the mono-alcohol structure .

Actividad Biológica

2,6-Di-tert-butyl-4-methylcyclohexanol (DTBMCH) is an organic compound known for its antioxidant properties and potential biological activities. It is structurally similar to 2,6-di-tert-butyl-4-methylphenol (BHT), which has been extensively studied for its applications in food preservation, cosmetics, and pharmaceuticals. This article reviews the biological activity of DTBMCH, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Chemical Formula : C15H30O

- CAS Number : 163119-16-2

- Molecular Weight : 230.41 g/mol

DTBMCH exhibits its biological activity through various mechanisms:

- Antioxidant Activity : Similar to BHT, DTBMCH acts as a free radical scavenger, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) .

- Antibiofilm Properties : Recent studies have demonstrated that DTBMCH possesses significant antibiofilm activity against pathogenic bacteria such as Vibrio harveyi, Vibrio parahaemolyticus, and Vibrio vulnificus. It inhibits biofilm formation by disrupting quorum sensing pathways .

- Gene Expression Modulation : DTBMCH has been shown to down-regulate the expression of key quorum sensing regulator genes in Vibrio species, which are crucial for biofilm formation and virulence .

Antimicrobial Activity

DTBMCH has demonstrated promising antimicrobial properties in both in vitro and in vivo studies:

- In Vitro Studies : The effective biofilm inhibitory concentration (BIC) of DTBMCH was identified at 250 μg/ml against various Vibrio species. It significantly reduced bioluminescence production and other virulence traits associated with these pathogens .

- In Vivo Studies : In trials involving Litopenaeus vannamei (Pacific white shrimp), DTBMCH treatment resulted in survival rates of up to 88% when exposed to Vibrio infections, indicating its potential as a therapeutic agent in aquaculture .

Cytotoxicity and Safety Profile

The safety profile of DTBMCH has been evaluated through various toxicity assays:

- Non-Bactericidal Effects : Growth curve analysis indicated that DTBMCH does not exhibit bactericidal properties at the concentrations tested, suggesting it may be safe for use without killing beneficial bacteria .

- Toxicological Assessments : According to the NIOSH occupational exposure banding process, compounds similar to DTBMCH are assessed for toxicity across multiple endpoints including carcinogenicity and reproductive toxicity. The data suggest that while some phenolic compounds can be hazardous at high concentrations, DTBMCH shows a favorable safety profile at lower doses .

Case Studies and Research Findings

Recent research has highlighted several key findings regarding the biological activity of DTBMCH:

- Antibiofilm Efficacy :

- Mechanistic Insights :

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic routes for 2,6-Di-tert-butyl-4-methylcyclohexanol, and how can reaction conditions influence isomer formation?

Q. What analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

High-resolution GC-MS and H/C NMR are essential. For instance, tert-butyl protons resonate as singlets (~1.2–1.4 ppm), while the methyl group on the cyclohexanol ring appears as a distinct multiplet. Purity assessment via GC (using >98% purity standards, as in ) is recommended, with attention to isomer separation on chiral columns if enantiomeric resolution is required .

Q. How does the steric bulk of tert-butyl groups affect the compound’s solubility and stability in organic solvents?

The tert-butyl groups create significant steric hindrance, reducing solubility in polar solvents like water but enhancing compatibility with non-polar solvents (e.g., hexane, toluene). Stability studies under oxidative conditions (e.g., exposure to air) should be conducted, as hindered alcohols may exhibit slower degradation compared to phenolic analogs like BHT .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stereochemical assignments of this compound isomers?

X-ray crystallography is definitive for confirming chair conformations and axial/equatorial substituent orientations. If crystallography is unavailable, NOESY NMR can detect spatial proximity between protons (e.g., methyl and hydroxyl groups) to infer stereochemistry. Discrepancies in melting points or optical rotation values between batches may indicate isomer contamination .

Q. What mechanistic insights explain the selectivity challenges in synthesizing this compound from its ketone precursor?

Hydrogenation of 2,6-Di-tert-butyl-4-methylcyclohexanone may yield multiple diastereomers due to the planar sp carbonyl intermediate. Computational modeling (DFT) can predict transition-state energies for axial vs. equatorial hydroxyl group formation. Experimental optimization, such as using chiral catalysts or low-temperature hydrogenation, can enhance selectivity .

Q. How do structural analogs (e.g., 4-sec-butyl-2,6-di-tert-butylphenol) inform toxicological studies of this compound?

Bacterial reverse mutation assays (Ames tests) on phenolic analogs (e.g., ) suggest that bulky substituents reduce mutagenic potential. However, cyclohexanol derivatives require separate evaluation due to differing metabolic pathways (e.g., cytochrome P450 oxidation). Comparative cytotoxicity assays in hepatic cell lines are advised to assess hepatotoxicity risks .

Q. What strategies mitigate challenges in isolating high-purity this compound from reaction mixtures?

Fractional distillation under reduced pressure is effective for separating isomers with boiling point differences. Alternatively, recrystallization in ethanol/water mixtures can exploit solubility variations. Purity validation via DSC (melting point consistency) and Karl Fischer titration (residual solvent quantification) is critical .

Methodological Considerations

- Stereochemical Analysis : Use dynamic NMR to study ring-flipping barriers in cyclohexanol derivatives, as tert-butyl groups slow conformational interconversion .

- Toxicity Screening : Follow OECD guidelines for 28-day repeated dose oral toxicity studies, referencing protocols from phenolic analog evaluations .

- Data Validation : Cross-reference spectral data with PubChem or EPA DSSTox entries to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.